DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Diethyl 2-amino-1-(3-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the various substituents through a series of reactions such as nitration, fluorination, and thiophene ring incorporation. Common reagents used in these steps include nitric acid for nitration, fluorine sources for fluorination, and thiophene derivatives for the incorporation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-1-(3-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, among other transformations.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential pharmacological properties. It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE depends on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as those with different substituents on the aromatic rings or variations in the functional groups attached to the quinoline core.
Uniqueness
What sets DIETHYL 2-AMINO-1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE apart is its combination of fluorine, nitro, and thiophene substituents, which confer unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
diethyl 2-amino-1-(3-fluorophenyl)-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28FN3O7S/c1-3-41-30(37)25-21(23-12-7-13-43-23)16-22-26(28(25)36)24(17-8-5-11-20(14-17)35(39)40)27(31(38)42-4-2)29(33)34(22)19-10-6-9-18(32)15-19/h5-15,21,24-25H,3-4,16,33H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEELLPFJOYQDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OCC)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28FN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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